An In-depth Technical Guide to the Physical and Chemical Properties of (1-Benzhydrylazetidin-2-yl)methanol
An In-depth Technical Guide to the Physical and Chemical Properties of (1-Benzhydrylazetidin-2-yl)methanol
Abstract
This technical guide provides a comprehensive examination of (1-Benzhydrylazetidin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold due to its unique conformational constraints and ability to serve as a versatile synthetic intermediate.[1] The incorporation of a benzhydryl group often imparts favorable pharmacokinetic properties and biological activity.[2] This document details the physicochemical properties, a proposed synthetic pathway, spectroscopic characterization, reactivity profile, and potential applications of this molecule. While direct experimental data for the 2-yl isomer is limited in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust and scientifically grounded overview for researchers and drug development professionals.
Introduction and Significance
(1-Benzhydrylazetidin-2-yl)methanol is a substituted azetidine derivative featuring a bulky, lipophilic benzhydryl (diphenylmethyl) group on the nitrogen atom and a primary alcohol functionality at the C2 position. The inherent ring strain of the azetidine core (approx. 25.4 kcal/mol) makes it more stable and easier to handle than its three-membered aziridine counterpart, yet reactive enough for controlled ring-opening and functionalization reactions.[1] This unique combination of stability and reactivity makes azetidines valuable building blocks in organic synthesis.
The benzhydryl moiety is a common pharmacophore found in numerous centrally acting drugs, including antihistamines and anticonvulsants, where it is thought to enhance binding to target proteins and improve brain penetration. The primary alcohol group in (1-Benzhydrylazetidin-2-yl)methanol offers a convenient handle for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. This guide aims to consolidate the known and predicted properties of this compound to facilitate its use in research and development.
Physicochemical Properties
Direct experimental data for (1-Benzhydrylazetidin-2-yl)methanol is not widely available. The following table includes computed properties and data derived from its constituent synthons, (azetidin-2-yl)methanol and the closely related isomer (1-benzhydrylazetidin-3-yl)methanol, to provide a reliable profile.
| Property | Value / Description | Source / Basis |
| Molecular Formula | C₁₇H₁₉NO | PubChem (Analog)[3] |
| Molecular Weight | 253.34 g/mol | PubChem (Analog)[3] |
| CAS Number | Not assigned / Not found. | N/A |
| Appearance | Predicted to be a white to off-white solid or a viscous oil. | Based on analogs like 1-benzhydrylazetidin-3-one.[4] |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water. | Chemical Principles |
| Melting Point | Not determined. The related 1-benzhydrylazetidin-3-one melts at 75-79 °C.[4] | Analog Data[4] |
| Boiling Point | Not determined. | N/A |
| pKa | Not determined. | N/A |
| LogP | 2.8 (Predicted for 3-yl isomer) | PubChem (Analog)[3] |
Synthesis and Mechanistic Rationale
A plausible and efficient synthesis of (1-Benzhydrylazetidin-2-yl)methanol involves the N-alkylation of the parent heterocycle, (azetidin-2-yl)methanol, with a suitable benzhydrylating agent. This approach leverages commercially available or readily synthesized starting materials.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of (1-Benzhydrylazetidin-2-yl)methanol.
Detailed Experimental Protocol
Objective: To synthesize (1-Benzhydrylazetidin-2-yl)methanol via N-alkylation.
Materials:
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Bromodiphenylmethane (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
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To a stirred solution of (azetidin-2-yl)methanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
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Add bromodiphenylmethane (1.1 eq) dropwise to the suspension at room temperature.
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Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The choice of an elevated temperature is to ensure the reaction goes to completion, as the secondary amine of the azetidine is a moderately strong nucleophile.
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Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine. This step removes any unreacted starting materials and inorganic byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (1-Benzhydrylazetidin-2-yl)methanol.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is chosen as a mild, inexpensive inorganic base to neutralize the HBr formed during the Sₙ2 reaction, driving the equilibrium towards the product. Triethylamine (Et₃N) could also be used.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction without interfering.
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Stoichiometry: A slight excess of the alkylating agent (bromodiphenylmethane) is used to ensure complete consumption of the starting azetidine.
Spectroscopic Characterization (Predicted)
¹H NMR (500 MHz, CDCl₃):
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δ 7.20-7.45 (m, 10H): A complex multiplet corresponding to the ten aromatic protons of the two phenyl rings on the benzhydryl group.
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δ ~4.50 (s, 1H): A singlet for the methine proton (-CH(Ph)₂). This proton is highly deshielded due to its attachment to two phenyl rings and the nitrogen atom.
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δ ~3.50-3.70 (m, 2H): Multiplets corresponding to the diastereotopic protons of the hydroxymethyl group (-CH₂OH).
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δ ~3.20-3.40 (m, 1H): A multiplet for the proton at the C2 position of the azetidine ring (-CH-CH₂OH).
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δ ~2.80-3.10 (m, 2H): Multiplets for the two protons at the C4 position of the azetidine ring (-NCH₂-).
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δ ~1.90-2.20 (m, 2H): Multiplets for the two protons at the C3 position of the azetidine ring (-CH₂-CH₂N-).
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δ ~1.80 (br s, 1H): A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.
¹³C NMR (125 MHz, CDCl₃):
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δ ~140-145 (Ar-C): Quaternary aromatic carbons attached to the methine carbon.
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δ ~126-129 (Ar-CH): Aromatic carbons.
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δ ~75 (N-CH(Ph)₂): The methine carbon of the benzhydryl group.
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δ ~65 (-CH₂OH): The carbon of the hydroxymethyl group.
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δ ~60 (Azetidine C2): The C2 carbon of the azetidine ring.
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δ ~55 (Azetidine C4): The C4 carbon of the azetidine ring.
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δ ~20 (Azetidine C3): The C3 carbon of the azetidine ring.
Chemical Reactivity and Potential Transformations
The reactivity of (1-Benzhydrylazetidin-2-yl)methanol is governed by its primary alcohol, the N-benzhydryl group, and the strained azetidine ring.
Caption: Key reactivity pathways for (1-Benzhydrylazetidin-2-yl)methanol.
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Reactions of the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, Swern oxidation, or Jones oxidation). It can also undergo esterification or etherification to introduce other functional groups.
-
N-Debenzhydrylation: The benzhydryl group serves as a useful nitrogen protecting group. It can be cleaved under various conditions. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a common method, although it can sometimes lead to ring opening.[10] Oxidative methods, such as treatment with ozone or N-bromosuccinimide (NBS), have also been developed for the selective cleavage of N-benzhydryl groups from strained rings like azetidines and aziridines.[10][11] Strong acids like trifluoroacetic acid (TFA) can also effect cleavage.[12]
-
Ring Opening of the Azetidine: The strained four-membered ring can be opened by various nucleophiles. For instance, recent studies have shown that certain substituted azetidines can react with thiols, like cysteine, via an Sₙ2-like mechanism, leading to a ring-opened product.[13] This reactivity is important to consider in a biological context.
Applications in Medicinal Chemistry and Drug Discovery
(1-Benzhydrylazetidin-2-yl)methanol is a valuable scaffold for the synthesis of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The rigid azetidine core provides a defined three-dimensional orientation for appended functional groups, which can be optimized for binding to biological targets.
-
Intermediate for Drug Candidates: This molecule can serve as a key intermediate in the synthesis of more complex drug candidates. The alcohol can be converted to other functional groups (amines, esters, ethers) to explore structure-activity relationships (SAR).
-
Privileged Structures: Both the azetidine ring and the benzhydryl group are considered "privileged structures" in medicinal chemistry, as they are frequently found in compounds with diverse biological activities.[1][2] The combination of these two motifs in a single molecule makes it a highly attractive starting point for drug discovery campaigns. For example, the related compound (R)-Azetidin-2-ylmethanol is cited as a drug intermediate for various active compounds.[14]
Safety and Handling
Safety information is based on data for the parent compound, (azetidin-2-yl)methanol.[5]
-
Hazard Identification: Causes skin irritation (H315) and may cause serious eye irritation or damage (H318/H319).[3][5] May be harmful if swallowed or in contact with skin.
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(1-Benzhydrylazetidin-2-yl)methanol represents a synthetically versatile and medicinally relevant chemical entity. Its unique structural features—a strained azetidine ring, a bio-relevant benzhydryl group, and a modifiable hydroxyl group—make it a compelling building block for the development of novel therapeutics. This guide provides a foundational understanding of its properties and reactivity, offering a valuable resource for scientists engaged in the fields of organic synthesis and drug discovery. Further experimental validation of the predicted properties is warranted to fully elucidate the potential of this compound.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1-Benzhydrylazetidin-3-yl)methanol | C17H19NO | CID 2758715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]
- 5. (Azetidin-2-yl)methanol | C4H9NO | CID 15251628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 209329-11-3: [(2R)-azetidin-2-yl]methanol | CymitQuimica [cymitquimica.com]
- 7. np-mrd.org [np-mrd.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
